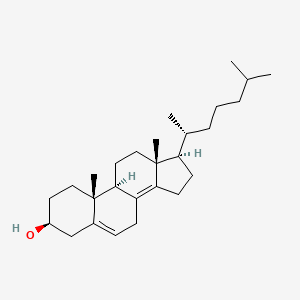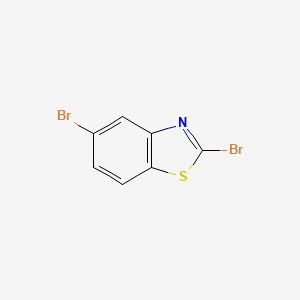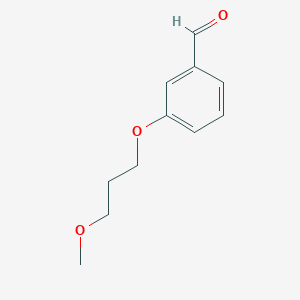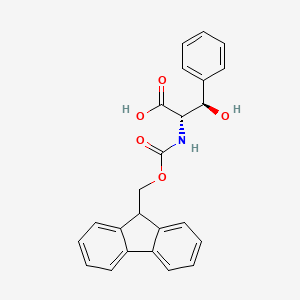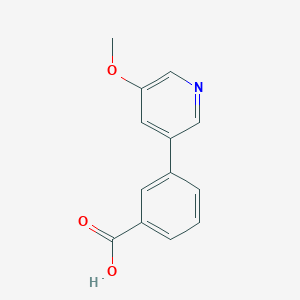![molecular formula C12H21N3O B1454992 3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one CAS No. 1193389-75-1](/img/structure/B1454992.png)
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one
Overview
Description
Scientific Research Applications
3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one has been studied extensively in recent years due to its unique structure and potential applications in the fields of organic chemistry, materials science, and drug development. This compound has been used as a building block in the synthesis of a variety of polycyclic aromatic hydrocarbons, which can be used as organic semiconductors, light-emitting materials, and organic dyes. This compound has also been studied for its potential applications in drug development, as it has been found to have anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one is not fully understood, but it is believed to be related to its ability to interact with certain proteins in the body. This compound has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. This compound has also been found to interact with certain nuclear receptors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. This compound has been found to have anti-inflammatory and anticancer properties, as well as the ability to modulate the expression of certain genes. In addition, this compound has been found to have neuroprotective effects, as well as the ability to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one in laboratory experiments include its availability and the fact that it is relatively easy to synthesize. Additionally, this compound is a versatile molecule that can be used in a variety of applications, including organic synthesis, materials science, and drug development. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are a number of potential future directions for research into 3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one. These include further research into its mechanism of action, its potential applications in drug development, and its ability to modulate gene expression. Additionally, further research into its potential applications in organic synthesis and materials science, as well as its ability to reduce oxidative stress, could lead to the development of new and improved products. Finally, further research into its potential toxicity and biodegradability could lead to a better understanding of its potential environmental impacts.
Properties
IUPAC Name |
7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c16-10-11(4-2-1-3-5-11)15-12(14-10)6-8-13-9-7-12/h13,15H,1-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDWKBGBDOVQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC3(N2)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


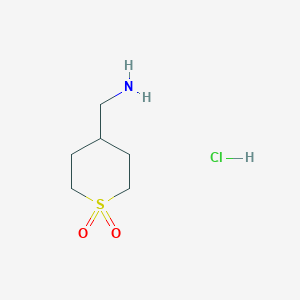
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
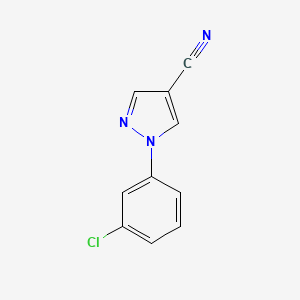
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)

![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
